molecular formula C19H19Cl2NO4S B12132356 N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B12132356
M. Wt: 428.3 g/mol
InChI Key: RVPPLRYGHZCLEX-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a combination of chlorinated benzyl and phenoxy groups, along with a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzyl chloride with 4-chlorophenol in the presence of a base such as potassium carbonate to form 3-chlorobenzyl-4-chlorophenyl ether.

    Introduction of the Acetamide Group: The intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to introduce the acetamide group.

    Cyclization and Oxidation: The final step involves the cyclization of the intermediate with tetrahydrothiophene-3-one followed by oxidation using an oxidizing agent such as hydrogen peroxide to form the dioxidotetrahydrothiophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can target the chlorinated benzyl or phenoxy groups.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can lead to dechlorinated products.

Scientific Research Applications

N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate certain pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-2-(4-chlorophenoxy)acetamide: Lacks the dioxidotetrahydrothiophenyl moiety.

    N-(3-chlorobenzyl)-2-(4-methoxyphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Contains a methoxy group instead of a chloro group on the phenoxy ring.

Uniqueness

N-(3-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is unique due to the presence of both chlorinated aromatic rings and the dioxidotetrahydrothiophenyl moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.

Properties

Molecular Formula

C19H19Cl2NO4S

Molecular Weight

428.3 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C19H19Cl2NO4S/c20-15-4-6-18(7-5-15)26-12-19(23)22(17-8-9-27(24,25)13-17)11-14-2-1-3-16(21)10-14/h1-7,10,17H,8-9,11-13H2

InChI Key

RVPPLRYGHZCLEX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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